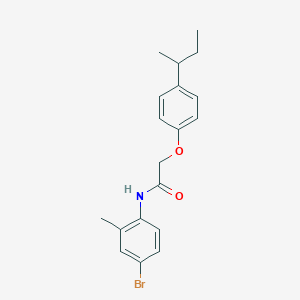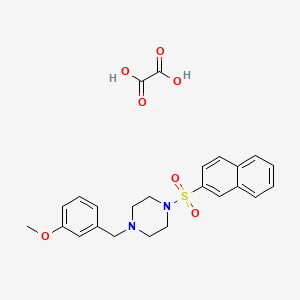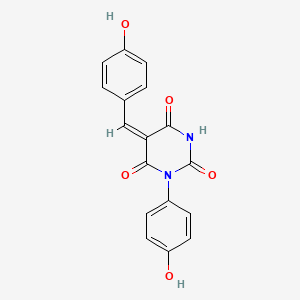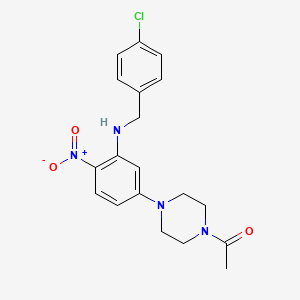![molecular formula C17H19ClN2O6S2 B3948242 1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)
1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, commonly known as TCS-OX2-29, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective antagonist of the orexin 2 receptor, which is a neuropeptide that plays a crucial role in regulating sleep, appetite, and arousal.
Mécanisme D'action
TCS-OX2-29 is a selective antagonist of the orexin 2 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the orexin 2 receptor, TCS-OX2-29 inhibits the downstream signaling pathways that are activated by orexin peptides. This leads to a reduction in arousal and wakefulness, which makes TCS-OX2-29 a potential therapeutic agent for sleep disorders.
Biochemical and Physiological Effects:
TCS-OX2-29 has been shown to have significant effects on various physiological processes, including sleep, appetite, and energy metabolism. Studies have shown that TCS-OX2-29 can increase the amount of non-REM sleep and decrease the amount of REM sleep. It has also been shown to reduce food intake and body weight in animal models, suggesting that it may have potential applications in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCS-OX2-29 in lab experiments is its selectivity for the orexin 2 receptor. This allows researchers to investigate the specific effects of blocking this receptor without affecting other signaling pathways. However, one of the limitations of using TCS-OX2-29 is its relatively low solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on TCS-OX2-29. One area of interest is the development of more potent and selective orexin 2 receptor antagonists that can be used in clinical settings. Another potential direction is the investigation of the effects of TCS-OX2-29 on other physiological processes, such as mood regulation and addiction. Overall, TCS-OX2-29 is a promising compound that has the potential to advance our understanding of the orexin system and its role in regulating various physiological processes.
Applications De Recherche Scientifique
TCS-OX2-29 has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is the study of the orexin system and its role in regulating sleep and wakefulness. TCS-OX2-29 has been used as a tool to selectively block the orexin 2 receptor and investigate its effects on sleep and other physiological processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2.C2H2O4/c16-14-1-3-15(4-2-14)22(19,20)18-8-6-17(7-9-18)11-13-5-10-21-12-13;3-1(4)2(5)6/h1-5,10,12H,6-9,11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHQOKEQXUVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)
![4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3948181.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)

![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)


![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)


![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![5-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3948280.png)
